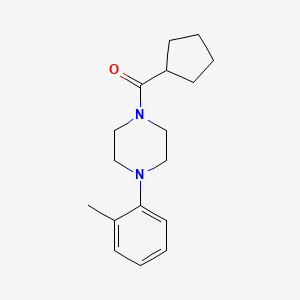
1-(cyclopentylcarbonyl)-4-(2-methylphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(cyclopentylcarbonyl)-4-(2-methylphenyl)piperazine, also known as CPP, is a chemical compound that belongs to the family of piperazine derivatives. CPP has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Mecanismo De Acción
1-(cyclopentylcarbonyl)-4-(2-methylphenyl)piperazine acts as a selective antagonist of the NMDA receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory. By blocking the NMDA receptor, 1-(cyclopentylcarbonyl)-4-(2-methylphenyl)piperazine can modulate the excitatory neurotransmission in the brain, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects:
1-(cyclopentylcarbonyl)-4-(2-methylphenyl)piperazine has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the alteration of neuronal excitability. 1-(cyclopentylcarbonyl)-4-(2-methylphenyl)piperazine has also been shown to have neuroprotective effects against various neurotoxic insults, including ischemia and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(cyclopentylcarbonyl)-4-(2-methylphenyl)piperazine has several advantages for lab experiments, including its high selectivity for the NMDA receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, 1-(cyclopentylcarbonyl)-4-(2-methylphenyl)piperazine also has some limitations, including its short half-life, its poor solubility in water, and its potential off-target effects.
Direcciones Futuras
1-(cyclopentylcarbonyl)-4-(2-methylphenyl)piperazine has significant potential for future research in various fields, including medicinal chemistry, pharmacology, and neuroscience. Some of the possible future directions for 1-(cyclopentylcarbonyl)-4-(2-methylphenyl)piperazine research include the development of more potent and selective NMDA receptor antagonists, the investigation of the role of NMDA receptors in various neurological disorders, and the development of novel therapeutic strategies based on the modulation of NMDA receptor activity.
Conclusion:
In conclusion, 1-(cyclopentylcarbonyl)-4-(2-methylphenyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. 1-(cyclopentylcarbonyl)-4-(2-methylphenyl)piperazine acts as a selective antagonist of the NMDA receptor, leading to various physiological and biochemical effects. 1-(cyclopentylcarbonyl)-4-(2-methylphenyl)piperazine has several advantages for lab experiments, including its high selectivity for the NMDA receptor, but also has some limitations. 1-(cyclopentylcarbonyl)-4-(2-methylphenyl)piperazine has significant potential for future research, and its investigation may lead to the development of novel therapeutic strategies for various neurological disorders.
Métodos De Síntesis
1-(cyclopentylcarbonyl)-4-(2-methylphenyl)piperazine can be synthesized using various methods, including the reaction between 1-benzylpiperazine and cyclopentanone, followed by the reduction of the resulting intermediate with sodium borohydride. Another method involves the reaction between 1-benzylpiperazine and cyclopentyl isocyanate, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The purity of the synthesized 1-(cyclopentylcarbonyl)-4-(2-methylphenyl)piperazine can be determined using various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
1-(cyclopentylcarbonyl)-4-(2-methylphenyl)piperazine has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, 1-(cyclopentylcarbonyl)-4-(2-methylphenyl)piperazine has been investigated as a potential drug candidate for the treatment of various neurological disorders, including anxiety, depression, and schizophrenia. In pharmacology, 1-(cyclopentylcarbonyl)-4-(2-methylphenyl)piperazine has been used as a tool compound to study the mechanism of action of various drugs that act on the central nervous system. In neuroscience, 1-(cyclopentylcarbonyl)-4-(2-methylphenyl)piperazine has been used as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor to study its role in synaptic plasticity and learning and memory.
Propiedades
IUPAC Name |
cyclopentyl-[4-(2-methylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-14-6-2-5-9-16(14)18-10-12-19(13-11-18)17(20)15-7-3-4-8-15/h2,5-6,9,15H,3-4,7-8,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAFKCXTCKTXAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl[4-(2-methylphenyl)piperazin-1-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

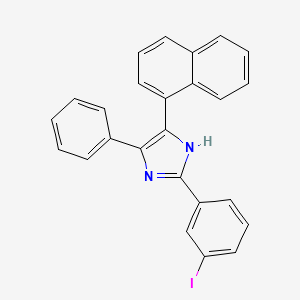
![7-chloro-3,5-dimethyl-N-[2-methyl-2-(4-morpholinyl)propyl]-1-benzofuran-2-carboxamide](/img/structure/B4990626.png)
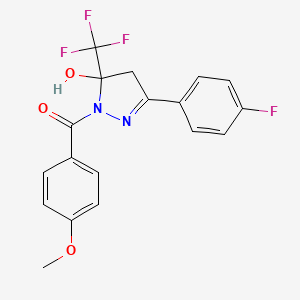
![6-({[3-(isopropoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4990631.png)
![ethyl {5-[(5-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4990632.png)
![3-[(4-fluorophenyl)thio]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B4990634.png)
![3-bromo-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4990639.png)
![N~2~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4990647.png)
![1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B4990648.png)
![N-[4'-methyl-2-(2-pyrimidinylamino)-4,5'-bi-1,3-thiazol-2'-yl]propanamide hydrobromide](/img/structure/B4990660.png)
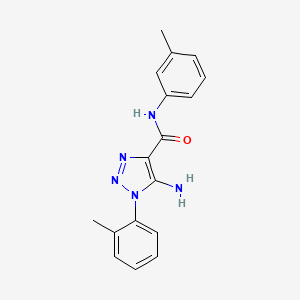
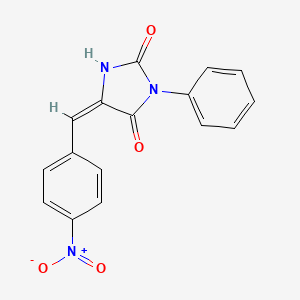
![1-chloro-4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-2,5-dimethylbenzene](/img/structure/B4990677.png)
![2,2'-[(5-butyl-2-thienyl)methylene]bis(5,5-dimethyl-1,3-cyclohexanedione)](/img/structure/B4990699.png)